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molecular formula C9H6BrClN2 B8302897 2-Bromo-6-chloro-3-methylquinoxaline

2-Bromo-6-chloro-3-methylquinoxaline

Cat. No. B8302897
M. Wt: 257.51 g/mol
InChI Key: HXZUKQKEISQDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394311B2

Procedure details

6-Chloro-3-methylquinoxalin-2(1H)-one compound with 7-chloro-3-methylquinoxalin-2(1H)-one (300 mg, 771 μmol, Eq: 1.00) was stirred neat in phosphoryl tribromide (1.6 g, 5.58 mmol, Eq: 7.24). N,N-Dimethylformamide (1 drop) (771 μmol, Eq: 1.00) was added and the mixture was stirred at 105° C. for 1.5 h. The mixture was added to ice water and neutralized with aqueous 25% ammonium hydroxide. The precipitated solid was filtered and dried under high vacuum followed by preparative HPLC to give 3-Bromo-6-chloro-2-methyl-quinoxaline with 2-bromo-6-chloro-3-methyl-quinoxaline (40 mg, 10.1%) as a light brown solid. MS: m/z=195.03 (M+H+)
Name
6-Chloro-3-methylquinoxalin-2(1H)-one compound with 7-chloro-3-methylquinoxalin-2(1H)-one
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
771 μmol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[C:7]([CH3:13])[C:8](=O)[NH:9]2)=[CH:4][CH:3]=1.[Cl:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[NH:21][C:20](=O)[C:19]([CH3:26])=[N:18]2.P(Br)(Br)([Br:29])=O.[OH-].[NH4+]>CN(C)C=O>[Br:29][C:8]1[C:7]([CH3:13])=[N:6][C:5]2[C:10]([N:9]=1)=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2.[Br:29][C:20]1[C:19]([CH3:26])=[N:18][C:17]2[C:22](=[CH:23][CH:24]=[C:15]([Cl:14])[CH:16]=2)[N:21]=1 |f:0.1,3.4|

Inputs

Step One
Name
6-Chloro-3-methylquinoxalin-2(1H)-one compound with 7-chloro-3-methylquinoxalin-2(1H)-one
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC=C2N=C(C(NC2=C1)=O)C.ClC=1C=C2N=C(C(NC2=CC1)=O)C
Name
Quantity
1.6 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
771 μmol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 105° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C(=NC2=CC=C(C=C2N1)Cl)C
Name
Type
product
Smiles
BrC1=NC2=CC=C(C=C2N=C1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 10.1%
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09394311B2

Procedure details

6-Chloro-3-methylquinoxalin-2(1H)-one compound with 7-chloro-3-methylquinoxalin-2(1H)-one (300 mg, 771 μmol, Eq: 1.00) was stirred neat in phosphoryl tribromide (1.6 g, 5.58 mmol, Eq: 7.24). N,N-Dimethylformamide (1 drop) (771 μmol, Eq: 1.00) was added and the mixture was stirred at 105° C. for 1.5 h. The mixture was added to ice water and neutralized with aqueous 25% ammonium hydroxide. The precipitated solid was filtered and dried under high vacuum followed by preparative HPLC to give 3-Bromo-6-chloro-2-methyl-quinoxaline with 2-bromo-6-chloro-3-methyl-quinoxaline (40 mg, 10.1%) as a light brown solid. MS: m/z=195.03 (M+H+)
Name
6-Chloro-3-methylquinoxalin-2(1H)-one compound with 7-chloro-3-methylquinoxalin-2(1H)-one
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
771 μmol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[C:7]([CH3:13])[C:8](=O)[NH:9]2)=[CH:4][CH:3]=1.[Cl:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[NH:21][C:20](=O)[C:19]([CH3:26])=[N:18]2.P(Br)(Br)([Br:29])=O.[OH-].[NH4+]>CN(C)C=O>[Br:29][C:8]1[C:7]([CH3:13])=[N:6][C:5]2[C:10]([N:9]=1)=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2.[Br:29][C:20]1[C:19]([CH3:26])=[N:18][C:17]2[C:22](=[CH:23][CH:24]=[C:15]([Cl:14])[CH:16]=2)[N:21]=1 |f:0.1,3.4|

Inputs

Step One
Name
6-Chloro-3-methylquinoxalin-2(1H)-one compound with 7-chloro-3-methylquinoxalin-2(1H)-one
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC=C2N=C(C(NC2=C1)=O)C.ClC=1C=C2N=C(C(NC2=CC1)=O)C
Name
Quantity
1.6 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
771 μmol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 105° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C(=NC2=CC=C(C=C2N1)Cl)C
Name
Type
product
Smiles
BrC1=NC2=CC=C(C=C2N=C1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 10.1%
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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